2-[Methyl(2,2,2-trifluoroethyl)amino]ethyl 2-chloropyridine-4-carboxylate
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Overview
Description
The compound is a derivative of 2-chloropyridine-4-carboxylate , which is a type of pyridine carboxylate. Pyridine carboxylates are aromatic compounds containing a pyridine ring substituted at one or more positions by a carboxyl group.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 2,2,2-Trifluoroethyl methacrylate, a related compound, is a liquid at room temperature, with a boiling point of 59 °C/100 mmHg and a density of 1.181 g/mL at 25 °C .Scientific Research Applications
Chemical Synthesis Applications
Phosphine-Catalyzed Annulation
A study demonstrated the use of ethyl 2-methyl-2,3-butadienoate in a phosphine-catalyzed [4 + 2] annulation process, leading to the synthesis of highly functionalized tetrahydropyridines. This process emphasizes the utility of ethyl-based compounds in constructing complex chemical structures with complete regioselectivity (Zhu, Lan, & Kwon, 2003).
MCRs Synthesis
Another research highlighted the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives via a one-pot three-component reaction, showcasing the versatility of ethyl-based compounds in creating fluorinated fused heterocyclic compounds (Wang et al., 2012).
Azirine Strategy for Synthesis
The synthesis of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates using a 1-(3,3,3-trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as a building block demonstrates an innovative approach to creating trifluoromethyl-substituted aminopyrroles, indicating the strategic importance of ethyl and pyridine derivatives in medicinal chemistry (Khlebnikov et al., 2018).
Biological Activity Exploration
- Antimicrobial Activity: Research involving the synthesis of ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives using pentafluorophenylammonium triflate as a catalyst demonstrated their potential antimicrobial activity against various bacterial and fungal strains (Ghashang, Mansoor, & Aswin, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[methyl(2,2,2-trifluoroethyl)amino]ethyl 2-chloropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O2/c1-17(7-11(13,14)15)4-5-19-10(18)8-2-3-16-9(12)6-8/h2-3,6H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIGPBMPBRLVLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC(=O)C1=CC(=NC=C1)Cl)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(2,2,2-trifluoroethyl)amino]ethyl 2-chloropyridine-4-carboxylate |
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